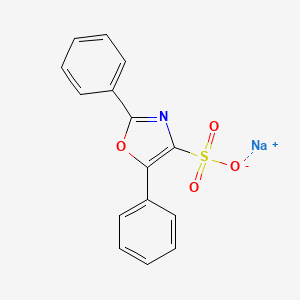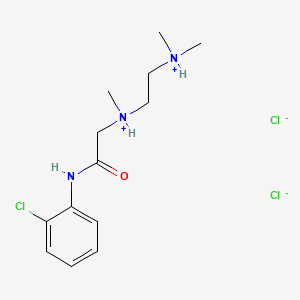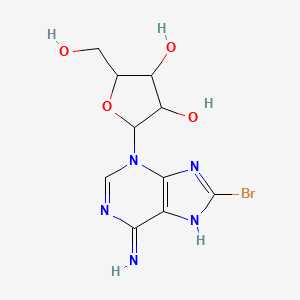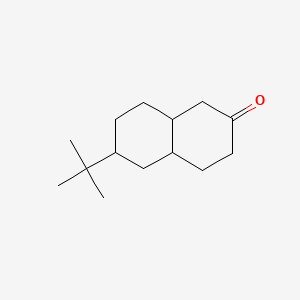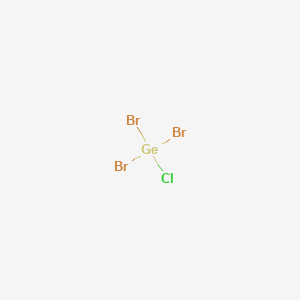
Tribromochlorogermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribromochlorogermane is a chemical compound with the molecular formula GeBr3Cl It is a germanium-based compound that contains three bromine atoms and one chlorine atom bonded to a central germanium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribromochlorogermane can be synthesized through the reaction of germanium tetrachloride (GeCl4) with bromine (Br2) in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
GeCl4+3Br2→GeBr3Cl+3Cl2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to separate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Tribromochlorogermane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where one or more of the bromine or chlorine atoms are replaced by other atoms or groups.
Reduction Reactions: The compound can be reduced to form lower oxidation state germanium compounds.
Oxidation Reactions: It can be oxidized to form higher oxidation state germanium compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkyl or aryl groups, which can replace the halogen atoms under appropriate conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products Formed
Substitution Reactions: Products include various organogermanium compounds.
Reduction Reactions: Products include lower oxidation state germanium halides.
Oxidation Reactions: Products include higher oxidation state germanium oxides or oxyhalides.
Scientific Research Applications
Tribromochlorogermane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other germanium compounds and as a reagent in various organic and inorganic reactions.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the study of germanium’s biological effects.
Medicine: There is interest in its potential use in medicinal chemistry, particularly in the development of germanium-based drugs.
Industry: It is used in the semiconductor industry for the production of germanium-containing materials and in the development of advanced electronic devices.
Mechanism of Action
The mechanism of action of tribromochlorogermane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a source of germanium and halogen atoms, participating in bond formation and cleavage processes. The specific pathways and targets depend on the type of reaction and the reagents involved.
Comparison with Similar Compounds
Similar Compounds
Tribromogermane (GeBr3H): Similar to tribromochlorogermane but with a hydrogen atom instead of a chlorine atom.
Trichlorogermane (GeCl3H): Contains three chlorine atoms and one hydrogen atom bonded to germanium.
Tetrabromogermane (GeBr4): Contains four bromine atoms bonded to germanium.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which imparts distinct reactivity and properties compared to compounds with only bromine or chlorine atoms. This dual halogenation allows for a wider range of chemical transformations and applications.
Properties
CAS No. |
13536-71-5 |
|---|---|
Molecular Formula |
Br3ClGe |
Molecular Weight |
347.79 g/mol |
IUPAC Name |
tribromo(chloro)germane |
InChI |
InChI=1S/Br3ClGe/c1-5(2,3)4 |
InChI Key |
LYIPKKSLZQBBPU-UHFFFAOYSA-N |
Canonical SMILES |
Cl[Ge](Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13741540.png)
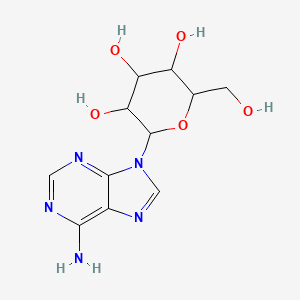
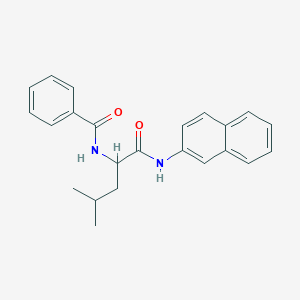
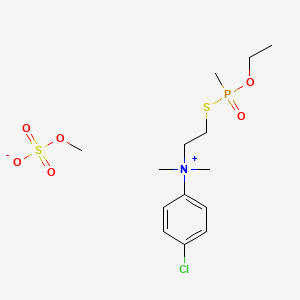
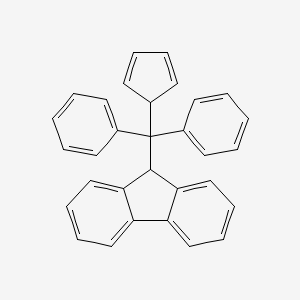
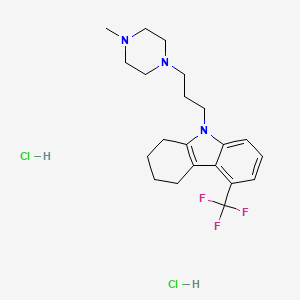
![(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13741595.png)
![Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt](/img/structure/B13741598.png)

![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)
